7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound belongs to the family of pyrazolo[3,4-c]pyridines, which are recognized for their structural complexity and therapeutic potential. The molecular formula of 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine is , and it features both methoxy and nitro functional groups that contribute to its chemical reactivity and biological activity.
This compound can be sourced from various chemical suppliers specializing in research chemicals. It is classified under heterocyclic compounds, specifically those containing nitrogen heteroatoms. The presence of both a methoxy group and a nitro group makes it particularly interesting for further chemical modifications and biological studies.
The synthesis of 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine typically involves several steps:
The reaction conditions, including temperature, time, and concentrations of reagents, are crucial for optimizing yield and selectivity. Typical yields for such reactions can vary significantly based on these parameters.
The molecular structure of 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine can be represented as follows:
7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions typical for heterocycles:
The reactivity of the compound is influenced by the electronic effects of the methoxy and nitro groups, making it a versatile molecule for further chemical transformations.
The mechanism of action for compounds like 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine often involves interaction with biological targets such as enzymes or receptors.
Quantitative data on binding affinities or inhibition constants would typically be derived from biochemical assays tailored to specific targets.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity.
7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
This compound exemplifies the potential for heterocyclic compounds in drug discovery and development due to its unique structural features and reactivity profiles.
Fragment-based drug discovery (FBDD) leverages small, low-molecular-weight compounds ("fragments") as building blocks for drug candidates. Heterocyclic fragments are indispensable in FBDD due to their structural diversity, target compatibility, and synthetic tractability. The pyrazolo[3,4-c]pyridine scaffold exemplifies this utility, offering a rigid bicyclic framework with multiple sites for vectorial elaboration. Unlike planar scaffolds, its three-dimensional geometry enables deep penetration into protein binding pockets while maintaining metabolic stability. This section details the theoretical foundations and target-interaction paradigms of this scaffold, with emphasis on the understudied [3,4-c] regioisomer.
Heterocyclic fragments serve as privileged scaffolds in FBDD due to their capacity for targeted protein interactions through hydrogen bonding, π-stacking, and hydrophobic effects. Pyrazolo[3,4-c]pyridines exhibit high fragment-likeness (molecular weight <300 Da, cLogP <3) while retaining sufficient complexity for selective binding. Their nitrogen-rich structure mimics endogenous purines, making them ideal for targeting kinase ATP-binding sites and G-protein-coupled receptors (GPCRs) [2] [10].
A 2023 study demonstrated that unsubstituted pyrazolo[3,4-c]pyridine cores bind kinases (e.g., FGFR1) via dual hydrogen bonds: the N2 nitrogen interacts with the kinase hinge region’s Ala564 backbone, while N1-H donates to Glu562 [10]. This conserved motif enables fragment evolution into potent inhibitors. The scaffold’s synthetic versatility further supports in situ target-guided optimization, where initial fragment hits are iteratively refined using structural biology data. For example, pyrazolo[3,4-c]pyridine-based fragments targeting GPR119 (a diabetes/obesity target) achieved picomolar affinity through stepwise appendage of sulfonamide groups at C5 and C7 positions [2].
Key FBDD Advantages:
The strategic placement of methoxy (─OCH₃) and nitro (─NO₂) groups at C7 and C4 of pyrazolo[3,4-c]pyridine creates a synergistic electronic profile that directs regioselective elaboration. The nitro group’s strong electron-withdrawing character reduces electron density at C4/C6, facilitating nucleophilic aromatic substitution (SNAr) at C4. Concurrently, the C7 methoxy group acts as an electron donor, stabilizing adjacent positions (C5/C6) while enabling ortho-directed metalation for C─C bond formation [3] [7].
Table 1: Growth Vectors of 7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine
Position | Reactivity Profile | Functionalization Strategy | FBDD Application |
---|---|---|---|
C4-NO₂ | Electrophilic; susceptible to SNAr | Displacement with amines/thiols to yield 4-amino/4-thioethers | Kinase hinge-binding motifs |
C7-OCH₃ | Moderately activating; directs ortho-metalation | Lithiation (TMPMgCl·LiCl) → Negishi coupling | Introduction of biaryl groups for hydrophobic pockets |
C5 | Electron-deficient due to C4-NO₂ | Pd-catalyzed Buchwald-Hartwig amination | Solubility-enhancing groups (e.g., morpholine) |
N1/N2 | Ambident nucleophilicity | Alkylation (controlled by protecting groups) | Linker attachment for PROTACs |
Recent synthetic advances exploit this duality:
Table 2: Synthetic Milestones for Pyrazolo[3,4-c]pyridine Derivatives
Year | Development | Significance | Source |
---|---|---|---|
2023 | 5-Halo derivatives enable tandem borylation/Suzuki coupling | Solved C3 functionalization challenges | [3] |
2016 | FGFR inhibitors via C3-amide coupling | Demonstrated kinase targeting with [3,4-b] isomers | [10] |
N/A | Commercial availability of 7-methoxy precursor | Enabled C7 diversification studies | [7] |
The C7 methoxy group’s stability is noteworthy: unlike labile C4/C6 halogens, it withstands harsh cross-coupling conditions (e.g., 100°C in toluene), making it a robust handle for late-stage diversification [7].
Pyrazolo[3,4-c]pyridines remained underexplored until the 2010s, overshadowed by the [3,4-b] regioisomer’s success in kinase oncology targets. Early work (pre-2010) prioritized [3,4-b] analogues due to simpler synthesis from 5-aminopyrazoles. The [3,4-c] isomer’s potential was unlocked through methodological breakthroughs:
Notably, while [3,4-b] isomers dominate clinical pipelines (e.g., 14 candidates in DrugBank), [3,4-c] derivatives are advancing in niche areas: GPR119 agonism, IL-6/TNF-α suppression (IC₅₀ = 0.16 μM), and FGFR inhibition [5] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3